8-[4-(4-Pentylbenzoyl)phenyl]octanoic acid
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Overview
Description
8-[4-(4-Pentylbenzoyl)phenyl]octanoic acid is a chemical compound known for its unique structure and properties It is characterized by the presence of a benzoyl group attached to a phenyl ring, which is further connected to an octanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[4-(4-Pentylbenzoyl)phenyl]octanoic acid typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature, making it an efficient method for synthesizing complex organic molecules.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar coupling reactions. The process is optimized for high yield and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis platforms to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
8-[4-(4-Pentylbenzoyl)phenyl]octanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The addition of hydrogen or removal of oxygen, resulting in reduced products.
Substitution: Replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions typically result in the formation of new functionalized compounds.
Scientific Research Applications
8-[4-(4-Pentylbenzoyl)phenyl]octanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic effects and applications in drug development.
Industry: It is utilized in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.
Mechanism of Action
The mechanism of action of 8-[4-(4-Pentylbenzoyl)phenyl]octanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
Similar Compounds
Phenylacetic acid: A simpler compound with a similar phenyl group but lacking the extended octanoic acid chain.
Benzoylphenylacetic acid: Contains a benzoyl group attached to a phenyl ring, similar to 8-[4-(4-Pentylbenzoyl)phenyl]octanoic acid, but with different substituents.
Uniqueness
This compound stands out due to its unique combination of a pentylbenzoyl group and an octanoic acid chain. This structure imparts distinct chemical and physical properties, making it valuable for specific applications that similar compounds may not be suitable for.
Properties
CAS No. |
918500-14-8 |
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Molecular Formula |
C26H34O3 |
Molecular Weight |
394.5 g/mol |
IUPAC Name |
8-[4-(4-pentylbenzoyl)phenyl]octanoic acid |
InChI |
InChI=1S/C26H34O3/c1-2-3-7-10-21-13-17-23(18-14-21)26(29)24-19-15-22(16-20-24)11-8-5-4-6-9-12-25(27)28/h13-20H,2-12H2,1H3,(H,27,28) |
InChI Key |
PQBWBKKUEHLRRG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CCCCCCCC(=O)O |
Origin of Product |
United States |
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